molecular formula C14H13ClN4O3 B11294377 6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B11294377
M. Wt: 320.73 g/mol
InChI Key: OLMWRTKKROHXBV-UHFFFAOYSA-N
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Description

“6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one” is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2H-chromen-2-one and 1H-tetrazole.

    Alkylation: The ethyl group at the 3rd position can be introduced through an alkylation reaction using ethyl halides in the presence of a base.

    Methoxylation: The methoxy group at the 7th position can be introduced using methanol and a suitable catalyst.

    Tetrazole Attachment: The tetrazole moiety can be attached through a nucleophilic substitution reaction using 1H-tetrazole and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to dihydro derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may exhibit interesting pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities. It can be used in the development of new therapeutic agents.

Medicine

The compound’s potential medicinal properties make it a candidate for drug development. It can be studied for its effects on various biological targets and pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one” depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it may inhibit specific signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2H-chromen-2-one: A simpler chromen-2-one derivative with potential biological activities.

    6-chloro-4-methyl-2H-chromen-2-one: A similar compound with a chlorine atom at the 6th position.

    7-methoxy-4-methyl-2H-chromen-2-one: A compound with a methoxy group at the 7th position.

Uniqueness

“6-chloro-3-ethyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one” is unique due to the presence of the tetrazole moiety, which can impart distinct biological and chemical properties. The combination of chlorine, ethyl, methyl, and tetrazole groups in the chromen-2-one core makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H13ClN4O3

Molecular Weight

320.73 g/mol

IUPAC Name

6-chloro-3-ethyl-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

InChI

InChI=1S/C14H13ClN4O3/c1-3-8-7(2)9-4-10(15)12(5-11(9)22-14(8)20)21-6-13-16-18-19-17-13/h4-5H,3,6H2,1-2H3,(H,16,17,18,19)

InChI Key

OLMWRTKKROHXBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=NNN=N3)Cl)C

Origin of Product

United States

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